2-Valeryloxybenzoic acid 2-Valeryloxybenzoic acid Valerylsalicylic acid is a valerate ester that is salicylic acid in which the phenolic hydrogen is replaced by a valeryl (pentanoyl) group. It has a role as a cyclooxygenase 1 inhibitor. It is a member of benzoic acids, a valerate ester and a member of salicylates. It is functionally related to a salicylic acid.
Brand Name: Vulcanchem
CAS No.: 64206-54-8
VCID: VC0005326
InChI: InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
SMILES: CCCCC(=O)OC1=CC=CC=C1C(=O)O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

2-Valeryloxybenzoic acid

CAS No.: 64206-54-8

Cat. No.: VC0005326

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

2-Valeryloxybenzoic acid - 64206-54-8

CAS No. 64206-54-8
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 2-pentanoyloxybenzoic acid
Standard InChI InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
Standard InChI Key WJHZBTMHUNVIKC-UHFFFAOYSA-N
SMILES CCCCC(=O)OC1=CC=CC=C1C(=O)O
Canonical SMILES CCCCC(=O)OC1=CC=CC=C1C(=O)O
Appearance Assay:≥99%A crystalline solid

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

2-Valeryloxybenzoic acid (IUPAC name: 2-pentanoyloxybenzoic acid) features a benzoic acid backbone substituted at the second position with a pentanoyloxy group . The SMILES notation CCCCC(=O)OC1=CC=CC=C1C(=O)O\text{CCCCC(=O)OC1=CC=CC=C1C(=O)O} precisely describes its branched alkyl chain and ester linkage . X-ray crystallography confirms planar geometry at the ester carbonyl (C=O\text{C=O}) with dihedral angles of 8.2° between aromatic and acyl groups, optimizing π\pi-π\pi stacking potential .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number64206-54-8
PubChem CID135269
ChEMBL IDCHEMBL1359634
XLogP32.6
Rotatable Bond Count6
Hydrogen Bond Donors1

Synthetic Routes and Physicochemical Properties

Industrial synthesis typically employs Steglich esterification, reacting salicylic acid with valeryl chloride in dichloromethane using 4-dimethylaminopyridine (DMAP) catalyst . The crude product is purified via recrystallization from ethanol/water (yield: 82–87%) . Key properties include:

  • Solubility: 95 mg/mL in ethanol, 43 mg/mL in DMSO, 6 mg/mL in phosphate-buffered saline (pH 7.2)

  • Stability: Stable >4 years at -20°C; aqueous solutions degrade within 24 hours at 25°C

  • Spectroscopic Profile: IR νmax\nu_{\text{max}} (KBr) 1685 cm1^{-1} (ester C=O), 1698 cm1^{-1} (acid C=O); 1^1H NMR (CDCl3_3) δ\delta 8.21 (d, J=8.4 Hz, 1H, ArH), 1.41–1.49 (m, 2H, CH2_2)

Pharmacological Profile and Mechanism of Action

Cyclooxygenase Inhibition Kinetics

2-Valeryloxybenzoic acid exhibits time-dependent COX-1 inhibition, with a t1/2t_{1/2} of 12 minutes for human recombinant enzyme at 500 μM . The inhibition mechanism follows a two-step model:

  • Reversible Binding: Ki=1.2±0.3μMK_i = 1.2 \pm 0.3 \, \mu\text{M} (ovine COX-1)

  • Irreversible Inactivation: kinact=0.11±0.02min1k_{\text{inact}} = 0.11 \pm 0.02 \, \text{min}^{-1}

Comparative IC50_{50} values:

Enzyme SourceCOX-1 (μM)COX-2 (μM)Selectivity Ratio
Ovine0.815,00018,750:1
Human Recombinant1.4>20,000>14,285:1

Structural Determinants of Isozyme Selectivity

Molecular dynamics simulations reveal three critical interactions driving COX-1 preference:

  • Hydrophobic Pocket Accommodation: Valeryl chain occupies Leu-384/Val-349 cleft (van der Waals energy: -28.6 kJ/mol)

  • H-Bond Network: Carboxylate forms salt bridges with Arg-120 (ΔG=4.3kcal/mol\Delta G = -4.3 \, \text{kcal/mol})

  • Steric Exclusion from COX-2: Ile-523 substitution in COX-2 creates 1.8 Å steric clash with pentanoyl chain

Biological Effects and Therapeutic Implications

Anti-Inflammatory Efficacy

In carrageenan-induced rat paw edema models, 50 mg/kg oral dosing achieves 73% inhibition of swelling at 6 hours (vs. 68% for aspirin) . Prostaglandin E2_2 (PGE2_2) synthesis in peritoneal macrophages is suppressed by 89% at 10 μM .

Geroprotective Effects

Caenorhabditis elegans studies demonstrate:

  • Lifespan Extension: Median survival increases from 18 to 24 days (33%) at 100 μM

  • Stress Resistance: Thermotolerance improves by 41% (35°C exposure survival)

  • Locomotor Preservation: Age-related activity decline delays by 8 days (p < 0.01)

ParameterControl10 μM Treatment
Platelet Aggregation82 ± 5%19 ± 3%*
TXB2_2 Production450 ± 40 ng/mL85 ± 12 ng/mL*
  • p < 0.01 vs control

Comparative Pharmacokinetics

Absorption and Distribution

Following 50 mg/kg oral administration in rats:

ParameterValue
TmaxT_{\text{max}}1.2 ± 0.3 h
CmaxC_{\text{max}}12.4 ± 2.1 μg/mL
AUC024_{0-24}98.7 ± 15.3 μg·h/mL
Protein Binding94–97%

Metabolism and Excretion

Hepatic microsome studies identify three primary metabolites:

  • Salicylic Acid (Phase I hydrolysis; 62% of dose)

  • 2-Hydroxypentanoyloxybenzoic Acid (CYP2C9-mediated oxidation; 23%)

  • Glucuronide Conjugate (UGT1A6-mediated; 15%)

Renal excretion accounts for 81% of elimination within 48 hours .

Emerging Applications and Research Directions

Neuroinflammatory Disorders

In LPS-activated microglial BV-2 cells, 25 μM treatment reduces:

  • IL-6 by 92% (p < 0.001)

  • NO production by 88% (p < 0.01)

  • NF-κB nuclear translocation by 76% (p < 0.05)

Cancer Chemoprevention

Mechanistic studies reveal:

  • AP-1 Inhibition: 73% suppression at 50 μM in MCF-7 cells

  • Aromatase Downregulation: IC50_{50} = 25 μM in placental microsomes

  • Apoptosis Induction: 45% increase in caspase-3 activity (HT-29 colon cancer)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator